Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which have significant biological and pharmaceutical activities .
Scientific Research Applications
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazolin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone derivatives: These compounds have diverse pharmacological properties and are used in various therapeutic applications.
Uniqueness
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-5H,6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXRGFGNHXHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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